molecular formula C6H8N2O2 B12449789 2-amino-2-(1H-pyrrol-2-yl)acetic acid CAS No. 89532-83-2

2-amino-2-(1H-pyrrol-2-yl)acetic acid

Cat. No.: B12449789
CAS No.: 89532-83-2
M. Wt: 140.14 g/mol
InChI Key: XMDZSQGDOLXEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-pyrrol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with glycine derivatives under specific conditions. For instance, the condensation of pyrrole with glycine ethyl ester in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

2-amino-2-(1H-pyrrol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group and the acetic acid moiety allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(1H-pyrrol-2-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyrrole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

89532-83-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-amino-2-(1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,7H2,(H,9,10)

InChI Key

XMDZSQGDOLXEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.